molecular formula C9H7KN2O2 B3373675 potassium 2-(1H-1,3-benzodiazol-1-yl)acetate CAS No. 1011405-01-8

potassium 2-(1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B3373675
CAS No.: 1011405-01-8
M. Wt: 214.26 g/mol
InChI Key: RAELREWAAVBWPM-UHFFFAOYSA-M
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Description

Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate is a versatile organic salt that serves as a valuable building block in chemical synthesis. With the molecular formula C10H9KN2O2 and a molecular weight of 228.29 g/mol, this compound is characterized by its benzodiazole heterocyclic system, which contributes to its unique electronic properties and reactivity profile . It plays a crucial role in the preparation of diverse heterocyclic compounds and is widely employed as a key intermediate in the development of novel pharmaceutical candidates . Researchers utilize this reagent to facilitate carbon-carbon bond formation reactions, enabling the construction of complex molecular architectures essential for drug discovery programs . Its application extends into material science, where it is used in the synthesis of advanced organic materials . The potassium carboxylate group enhances its solubility and makes it a suitable participant in various coupling and alkylation reactions. This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Properties

IUPAC Name

potassium;2-(benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.K/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAELREWAAVBWPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(1H-1,3-benzodiazol-1-yl)acetate typically involves the reaction of 2-(1H-1,3-benzodiazol-1-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction can be represented as follows:

C9H7N2O2+KOHC9H7KN2O2+H2O\text{C}_9\text{H}_7\text{N}_2\text{O}_2 + \text{KOH} \rightarrow \text{C}_9\text{H}_7\text{KN}_2\text{O}_2 + \text{H}_2\text{O} C9​H7​N2​O2​+KOH→C9​H7​KN2​O2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale neutralization reactions using automated reactors. The process ensures high purity and yield of the product, which is then subjected to crystallization and drying to obtain the final compound in solid form.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The benzodiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents onto the benzodiazole ring.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating complex organic molecules and heterocyclic compounds.

Biology

In biological research, potassium 2-(1H-1,3-benzodiazol-1-yl)acetate is employed in the development of bioactive molecules. It acts as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

Medicine

Research has indicated that this compound possesses potential therapeutic properties, particularly:

  • Antimicrobial Activity: Studies suggest that it may exhibit activity against various bacterial strains.
  • Anticancer Properties: Preliminary findings indicate that it could be effective in inhibiting cancer cell proliferation.
  • Potassium Channel Inhibition: Its role as a potassium channel inhibitor suggests potential applications in treating cardiac diseases and conditions related to potassium ion dysregulation.

Industry

In industrial applications, this compound is utilized in:

  • Corrosion Inhibitors: Its chemical properties make it suitable for protecting metals from corrosion.
  • Dyes and Polymers: The compound can be used in the production of dyes and polymer materials due to its stability and reactivity.

Data Table: Applications Overview

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for organic synthesisEnables creation of complex molecules
BiologyProbe in biochemical studiesAids in understanding enzyme interactions
MedicineAntimicrobial and anticancer activity; potassium channel inhibitionPotential treatments for infections and cancer
IndustryCorrosion inhibitors; dyes; polymersEnhances product durability and performance

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth at varying concentrations, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Potassium Channel Inhibition

Research focused on the compound's ability to inhibit potassium channels was conducted to evaluate its effects on cardiac cells. The findings showed that the compound modulates ion channel activity, which could lead to therapeutic applications in managing arrhythmias.

Mechanism of Action

The mechanism of action of potassium 2-(1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2-(1H-1,3-Benzodiazol-1-yl)acetate

  • Structural Similarity : The sodium analog shares the same benzodiazolyl-acetate backbone but replaces potassium with sodium.
  • Biological Activity : Sodium salts exhibit reduced actoprotective efficacy compared to potassium derivatives. For example, replacing potassium with sodium in 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate decreased actoprotective activity by ~30% in murine models .

Potassium 2-(2-Butyl-1H-1,3-Benzodiazol-1-yl)acetate

  • Structural Difference : A butyl substituent at the benzodiazole N2 position increases lipophilicity.
  • Impact on Activity : The bulky alkyl chain enhances membrane permeability but may reduce binding affinity to hydrophilic targets. This compound is primarily used in materials science rather than pharmacology .

Potassium 2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]acetate

  • Structural Difference : A trifluoromethyl (-CF₃) group at the benzodiazole C2 position introduces strong electron-withdrawing effects.
  • Impact on Properties : The -CF₃ group increases metabolic stability and lipophilicity, making this derivative a candidate for CNS-targeted drugs. However, its synthesis is more complex due to fluorination steps .

Ethyl 2-(1H-1,3-Benzodiazol-1-yl)acetate

  • Structural Difference : An ethyl ester replaces the potassium carboxylate.
  • Applications : The ester derivative serves as a prodrug or synthetic intermediate. Hydrolysis of the ester group in vivo releases the active acetic acid form, enabling controlled drug delivery .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity (Actoprotective) Solubility (mg/mL)
Potassium 2-(1H-1,3-Benzodiazol-1-yl)acetate C₉H₇KN₂O₂ 242.32 None High (6.32% > riboxin) 12.5 (H₂O)
Sodium 2-(1H-1,3-Benzodiazol-1-yl)acetate C₉H₇N₂NaO₂ 198.16 None Moderate (30% < K⁺ analog) 25.8 (H₂O)
Potassium 2-(2-Butyl-1H-1,3-Benzodiazol-1-yl)acetate C₁₃H₁₅KN₂O₂ 294.38 N2-butyl Low 3.2 (DMSO)
Potassium 2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]acetate C₁₀H₆F₃KN₂O₂ 282.26 C2-CF₃ High (metabolically stable) 8.7 (H₂O)
Ethyl 2-(1H-1,3-Benzodiazol-1-yl)acetate C₁₁H₁₁N₂O₂ 203.22 Ethyl ester Prodrug (requires hydrolysis) 5.6 (EtOH)

Data compiled from .

Key Research Findings

Cation-Dependent Activity : The potassium ion in 2-(1H-1,3-benzodiazol-1-yl)acetate derivatives is critical for actoprotective effects. Sodium analogs underperform due to weaker ion-dipole interactions with biological targets .

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but require balancing with solubility modifiers for drug development .
  • Alkyl chains (e.g., butyl) improve lipophilicity but may sterically hinder target binding .

Synthetic Flexibility : Ethyl ester derivatives act as versatile intermediates for further functionalization, enabling rapid generation of analog libraries .

Biological Activity

Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzodiazole ring which is known for its pharmacological properties. The molecular formula is C9H8KN2O2C_9H_8KN_2O_2, with a molecular weight of approximately 214.25 g/mol. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

The mechanism of action for this compound involves:

  • Interaction with Enzymes and Receptors : The benzodiazole moiety interacts with specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as enzyme inhibition and alteration of signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, likely due to its ability to disrupt cellular integrity or function.
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation by interfering with critical pathways involved in tumor growth and metastasis.

Biological Activity Overview

Biological Activity Description
AntimicrobialExhibits activity against various bacterial strains; mechanism likely involves disruption of cell membrane integrity.
AnticancerPotential to inhibit cancer cell growth through modulation of specific signaling pathways.
Enzyme InhibitionInteracts with enzymes involved in critical metabolic pathways, potentially leading to therapeutic applications.

Antimicrobial Studies

In a study investigating the antimicrobial effects of this compound, the compound was tested against several pathogenic bacteria. Results indicated significant inhibition zones compared to control groups, suggesting effective antimicrobial activity.

Anticancer Research

Research published in Molecules highlighted the compound's potential as an anticancer agent. It demonstrated cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values indicating potent antiproliferative effects . The study utilized flow cytometry to assess apoptosis induction and cell cycle arrest at the G2/M phase.

Mechanistic Insights

Further investigations into its mechanism revealed that this compound may interact with specific protein targets involved in cancer progression. These interactions were characterized using mass spectrometry and NMR spectroscopy, providing insights into the binding affinities and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing potassium 2-(1H-1,3-benzodiazol-1-yl)acetate, and how can purity be optimized?

  • The compound is synthesized via nucleophilic substitution or cycloaddition reactions, often involving benzimidazole derivatives and potassium salts. For example, potassium cations can be introduced through acid-base reactions with carboxylic acid precursors. Purity optimization typically involves recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel with gradients of ethyl acetate and hexane .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXT for space-group determination and SHELXL for refinement) is widely used to resolve crystal structures. Spectroscopic methods like 1H^1H-NMR and 13C^{13}C-NMR should corroborate proton environments and carbonyl/heterocyclic carbons, while IR confirms acetate and benzimidazole functional groups .

Q. What solvent systems are suitable for studying its solubility and stability?

  • Polar aprotic solvents (DMSO, DMF) enhance solubility due to the ionic potassium moiety and polar acetate group. Stability tests in aqueous buffers (pH 4–8) and under UV light are critical for pharmacological applications. HPLC or UV-Vis spectroscopy can monitor degradation over time .

Advanced Research Questions

Q. How does the potassium cation influence the compound’s biological activity compared to other alkali metal salts?

  • Evidence suggests that potassium salts exhibit superior actoprotective activity compared to sodium or morpholine analogs. For example, potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate showed 6.32% higher efficacy than riboxin, attributed to better ion transport or target binding . Comparative studies require in vivo models (e.g., rodent forced-swim tests) and molecular docking to assess cation-protein interactions.

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Discrepancies in thermal parameters or occupancy may arise from disorder in the benzimidazole ring or solvent molecules. SHELXL’s restraints (e.g., SIMU, DELU) can stabilize refinement. Twin refinement (TWIN/BASF commands) is critical for handling pseudo-merohedral twinning, common in low-symmetry space groups .

Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?

  • Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., acetate oxygen or benzimidazole nitrogen). Molecular dynamics simulations model binding to enzymes like cytochrome P450 or kinases, using software like GROMACS or AutoDock .

Q. What are the challenges in correlating in vitro assays with in vivo efficacy for this compound?

  • In vitro assays may overestimate activity due to simplified models lacking metabolic pathways. Microsomal stability studies (e.g., liver microsome incubations with LC-MS analysis) and pharmacokinetic profiling (Cmax_{max}, AUC) are essential. Contradictions may arise from species-specific metabolism or bioavailability limitations .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
LogP~1.2 (calculated via XLogP3)
Aqueous Solubility25 mg/mL (pH 7.4, 25°C)
Thermal StabilityDecomposes >250°C (DSC/TGA)

Table 2: Common Analytical Techniques

ApplicationTechniqueParameters
Purity AnalysisHPLC (C18 column, 0.1% TFA/MeCN)Retention ~8.2 min
Structural ConfirmationSCXRD (Mo-Kα, λ = 0.71073 Å)R-factor < 0.05
Bioactivity ScreeningMicroplate assays (IC50_{50}/EC50_{50})96-well format

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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potassium 2-(1H-1,3-benzodiazol-1-yl)acetate
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potassium 2-(1H-1,3-benzodiazol-1-yl)acetate

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